molecular formula C11H13ClO B8760651 2-chloro-4-cyclopentylPhenol CAS No. 13081-30-6

2-chloro-4-cyclopentylPhenol

Cat. No.: B8760651
CAS No.: 13081-30-6
M. Wt: 196.67 g/mol
InChI Key: JJCOYQMDJKSGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-cyclopentylphenol is a phenolic derivative featuring a chlorine atom at the 2-position and a cyclopentyl group at the 4-position of the aromatic ring. Phenolic compounds with bulky alkyl or aryl substituents are often studied for their antimicrobial activity, stability, and solubility profiles .

Properties

CAS No.

13081-30-6

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-4-cyclopentylphenol

InChI

InChI=1S/C11H13ClO/c12-10-7-9(5-6-11(10)13)8-3-1-2-4-8/h5-8,13H,1-4H2

InChI Key

JJCOYQMDJKSGEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of 2-chloro-4-cyclopentylphenol (hypothetical) with structurally related compounds from the evidence:

Compound Molecular Formula Molecular Weight CAS Number Substituents Key Properties/Applications
This compound C₁₁H₁₃ClO (hypothetical) ~188.67 (estimated) N/A Cl (2-), cyclopentyl (4-) Likely higher lipophilicity due to cyclopentyl group; potential antimicrobial or industrial use
2-Chloro-4-cyclohexylphenol C₁₂H₁₅ClO 210.70 3964-61-2 Cl (2-), cyclohexyl (4-) Used in synthetic intermediates; higher mass and steric bulk compared to cyclopentyl analog
2-Chloro-4-phenylphenol C₁₂H₉ClO 204.65 92-04-6 Cl (2-), phenyl (4-) Known as Dowicide 4; historical use as a fungicide; lower molecular weight than cyclohexyl analog
2-Chloro-4-nitrophenol C₆H₄ClNO₃ 173.55 619-08-9 Cl (2-), nitro (4-) High acidity (pKa ~4.3); studied for photocatalytic degradation in environmental remediation
2-Chloro-4-(methylsulfonyl)phenol C₇H₇ClO₃S 206.65 20945-65-7 Cl (2-), methylsulfonyl (4-) Polar sulfonyl group enhances water solubility; used in research applications

Detailed Research Findings

Substituent Effects on Physical Properties

  • Lipophilicity: Cyclohexyl and cyclopentyl groups increase hydrophobicity compared to phenyl or polar substituents. For example, 2-chloro-4-cyclohexylphenol (logP ~3.8 estimated) is more lipophilic than 2-chloro-4-nitrophenol (logP ~2.1) .
  • Acidity: Electron-withdrawing groups (e.g., nitro, sulfonyl) lower the pKa of phenolic compounds. 2-Chloro-4-nitrophenol (pKa ~4.3) is significantly more acidic than alkyl-substituted analogs like 2-chloro-4-cyclohexylphenol (pKa ~9–10 estimated) .

Reactivity and Stability

  • Environmental Degradation: 2-Chloro-4-nitrophenol undergoes efficient degradation via heterogeneous photo-Fenton processes due to its nitro group’s electron-deficient nature . In contrast, alkyl-substituted phenols (e.g., cyclohexyl, phenyl) are more resistant to oxidation, making them persistent in environmental matrices .
  • Thermal Stability: Bulky substituents like cyclohexyl or phenyl may enhance thermal stability. For instance, 2-chloro-4-phenylphenol has been used in high-temperature industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.